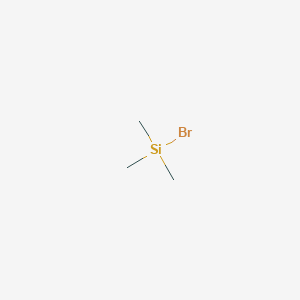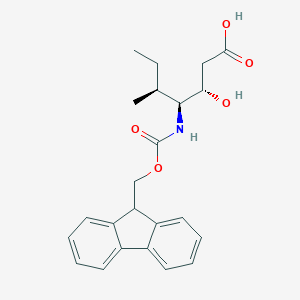
溴三甲基硅烷
描述
Bromotrimethylsilane (BTM) is an organosilicon compound with the chemical formula C3H9BrSi. It is a colorless liquid at room temperature and has a low vapor pressure. BTM has been used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science. It is also used as a reagent in the synthesis of organic compounds. BTM is an important reagent in the synthesis of organic compounds, and its use has been increasing in recent years due to its low toxicity and high reactivity.
科学研究应用
保护/脱保护试剂
溴三甲基硅烷用作保护/脱保护试剂 . 在有机化学中,保护基团用于暂时掩蔽反应性官能团,以防止合成过程中发生不必要的反应。 在完成必要的反应后,可以去除保护基团(脱保护)以恢复原始的官能团 .
醇的烯丙基化催化剂
它与Cl3一起用于催化多种醇与烯丙基三甲基硅烷的直接烯丙基化 . 烯丙基化是将烯丙基添加到底物中的化学反应。 该反应在有机合成领域很重要 .
衍生化试剂
溴三甲基硅烷可用作衍生化试剂,用于使用气相色谱技术测定细胞培养基中的烷基溶血磷脂 . 衍生化是化学中使用的一种技术,它将化合物转化为具有相似化学结构的产物,称为衍生物 .
醚的裂解
它用于平滑裂解醚 . 醚是一类含有醚基的有机化合物——一个与两个烷基或芳基相连的氧原子。 醚的裂解是指醚键的断裂,这是许多有机合成过程中的关键步骤 .
膦酸和磷酸烷基酯的裂解
溴三甲基硅烷用于平滑裂解膦酸和磷酸烷基酯 . 膦酸和磷酸烷基酯分别是从膦酸和磷酸衍生出来的酯类。 这些酯的裂解是有机化学领域的重要反应
作用机制
- Downstream Effects : Depending on reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in good yields .
- Environmental Factors : TMSBr’s efficacy and stability depend on reaction conditions (e.g., solvent, temperature, and time). Solvent-free conditions have been explored for glycerol conversion .
Biochemical Pathways
Action Environment
安全和危害
未来方向
生化分析
Biochemical Properties
Bromotrimethylsilane has been found to be a very efficient reagent in the conversion of glycerol into bromohydrins . Bromohydrins are useful intermediates in the production of fine chemicals . The interaction between Bromotrimethylsilane and glycerol results in the formation of these bromohydrins .
Molecular Mechanism
The molecular mechanism of Bromotrimethylsilane primarily involves its role as a reagent in the conversion of glycerol into bromohydrins . This process involves binding interactions with glycerol, leading to the formation of bromohydrins .
Temporal Effects in Laboratory Settings
In laboratory settings, Bromotrimethylsilane has been used as a mediator in transesterification in acidic conditions . Over time, it has shown stability and effectiveness in these reactions .
Metabolic Pathways
Bromotrimethylsilane is involved in the metabolic pathway that converts glycerol into bromohydrins . This process involves interactions with glycerol, a by-product in biodiesel production .
属性
IUPAC Name |
bromo(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2857-97-8 | |
| Record name | Bromotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bromotrimethylsilane (BTMS) acts as a silylating agent, typically targeting oxygen-containing functional groups like hydroxyl, carbonyl, or phosphate groups. This interaction replaces the labile hydrogen with a trimethylsilyl (TMS) group. For example, in the McKenna reaction, the terminal oxygen of a dialkyl phosphonate attacks the silicon atom in BTMS, leading to silylation and subsequent formation of organophosphorus acids. [] This silylation often serves as a protecting group strategy in organic synthesis, modifying reactivity and facilitating subsequent transformations. [, , , , , ]
ANone:- Molecular Formula: C3H9BrSi - Molecular Weight: 153.13 g/mol - Spectroscopic Data: While specific spectroscopic data is not extensively provided in the provided research, characteristic peaks in NMR spectra would include signals for the trimethylsilyl group.
A: BTMS is sensitive to moisture, readily undergoing hydrolysis to form trimethylsilanol and hydrobromic acid. Therefore, it is crucial to handle and store BTMS under anhydrous conditions, typically using dry solvents and inert atmosphere techniques. [] Despite its moisture sensitivity, BTMS demonstrates compatibility with a range of functional groups, making it a versatile reagent in organic synthesis. [, , ]
ANone: While not typically employed as a catalyst, BTMS participates as a stoichiometric reagent in various reactions:
- Dealkylation: It efficiently cleaves alkyl esters, particularly in the presence of metal halides, forming silyl esters. This reactivity is especially useful in converting lactones to their corresponding trimethylsilyl esters. [] Similarly, it dealkylates dibenzyl arylphosphate esters to arylphosphate acids. []
- Halogenation: BTMS acts as a source of bromine in halogenation reactions. For instance, it converts glycerol to bromohydrins with high selectivity. []
- McKenna Reaction: This reaction involves the addition of BTMS to dialkyl phosphonates, ultimately yielding α-silyloxyphosphonates, key intermediates for the synthesis of organophosphorus acids. [, ]
- Reaction Mechanisms: DFT calculations could elucidate the precise mechanism of the McKenna reaction, providing details on transition states, intermediates, and energy profiles. []
- Regioselectivity and Stereoselectivity: Computational modeling can help rationalize and predict the selectivity observed in reactions involving BTMS, such as the formation of specific bromohydrin isomers. [, ]
A: SAR studies are evident in the research on antiviral acyclic nucleotide analogues. For instance, modifications to the adenine ring in 9-(2-phosphonomethoxyethyl)adenine (PMEA), specifically substitutions at the 2-position, significantly influenced activity against DNA viruses. [] Introduction of aminomethyl or other substituted methyl groups at the 2'-position in N-(2-(phosphonomethoxy)ethyl) nucleotide analogs modulated their activity against various viruses. [] These examples highlight the importance of structural modifications in fine-tuning biological activity and target selectivity.
A: BTMS is highly reactive with moisture, necessitating storage under anhydrous conditions. [] While specific formulations aren't detailed in the research provided, researchers using BTMS typically employ it as a solution in anhydrous solvents like dichloromethane or acetonitrile.
ANone: BTMS is corrosive and moisture-sensitive, demanding careful handling under a well-ventilated fume hood and using appropriate personal protective equipment. Waste disposal requires adherence to local regulations and should consider its reactivity with water.
A: Alternatives to BTMS often depend on the specific transformation. For silylation reactions, chlorotrimethylsilane (CTMS) can be used in conjunction with a metal halide like sodium iodide to generate iodotrimethylsilane (TMSI) in situ. [] While CTMS might be more cost-effective, TMSI exhibits higher reactivity. The choice of reagent ultimately depends on factors like substrate sensitivity, desired reaction rate, and cost considerations.
ANone: BTMS is not typically recycled after use. Responsible waste management involves quenching residual BTMS with a suitable alcohol or other compatible reagent under controlled conditions. The resulting waste should be handled according to local regulations.
ANone: Research with BTMS necessitates a well-equipped organic chemistry laboratory with provisions for handling air- and moisture-sensitive compounds. Essential resources include:
ANone: The use of halotrimethylsilanes, including BTMS, gained significant traction in organic synthesis in the latter half of the 20th century. Key milestones include:
- Application in carbohydrate chemistry: BTMS and its analogs have proven valuable for selective transformations in carbohydrate synthesis, enabling the preparation of complex sugars. []
ANone: Research on BTMS-mediated reactions spans multiple disciplines:
- Organic Synthesis: Development of novel synthetic methodologies for various organic compounds, including pharmaceuticals, polymers, and materials. [, , , , ]
- Materials Science: Functionalization of surfaces and polymers using BTMS-derived phosphonic acids to impart desired properties. [, ]
- Bioorganic Chemistry: Synthesis of biologically relevant molecules like nucleotide analogs, often utilizing BTMS for protection/deprotection strategies. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















